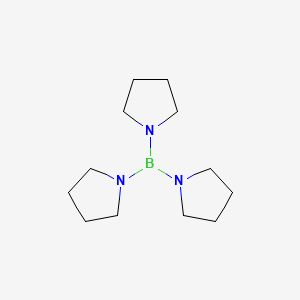

Tris(pyrrolidino)borane

Description

The exact mass of the compound Tris(pyrrolidino)borane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(pyrrolidino)borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(pyrrolidino)borane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tripyrrolidin-1-ylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUDDMWQHIFUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N1CCCC1)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399547 | |

| Record name | Tris(pyrrolidino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-24-8 | |

| Record name | 1,1′,1′′-Borylidynetris[pyrrolidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pyrrolidino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pyrrolidino)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tris(pyrrolidino)borane (CAS 4426-24-8): Technical Guide & Application Profile

Executive Summary

Tris(pyrrolidino)borane (CAS 4426-24-8), also known as Tripyrrolidin-1-ylborane, is a specialized organoboron reagent characterized by a central boron atom bonded to three pyrrolidine rings via nitrogen.[] While it possesses Lewis acidic character typical of boranes, the p-π donation from the three nitrogen atoms renders the boron center electron-rich and sterically shielded compared to trihaloboranes.

Its primary utility in modern drug development and materials science lies in its role as a strategic precursor for diborane(4) compounds . It serves as a safer, more manageable gateway to Tetra(pyrrolidino)diborane(4), which is subsequently converted into Bis(pinacolato)diborane (B₂pin₂) —the gold standard reagent for Miyaura borylation reactions. This guide details its physicochemical properties, synthesis, and critical role in boron-boron bond formation.

Physicochemical Profile

| Property | Value | Context/Notes |

| CAS Number | 4426-24-8 | |

| Formula | C₁₂H₂₄BN₃ | |

| Molecular Weight | 221.15 g/mol | |

| Appearance | White to off-white solid | Low-melting solid; often handled as a melt or solution.[2] |

| Melting Point | 56–60 °C | Distinct phase change; useful for purity verification. |

| Boiling Point | ~308 °C (Predicted) | Decomposes/distills at lower temps under high vacuum. |

| Density | 1.04 g/cm³ | |

| Solubility | Soluble: Toluene, DCM, THF, Hexane | Incompatible: Water, Alcohols (Solvolysis). |

| ¹¹B NMR Shift | δ ~30–35 ppm (Broad singlet) | Characteristic of tris(amino)boranes (sp² B). |

| Stability | Moisture Sensitive | Hydrolyzes to release pyrrolidine and boric acid. |

Synthesis & Manufacturing Methodologies

The synthesis of Tris(pyrrolidino)borane requires strict exclusion of moisture. Two primary routes are employed: Direct Aminolysis (common) and Transamination (cleaner).

Protocol A: Direct Aminolysis of Boron Trichloride

This method utilizes the high reactivity of BCl₃ with pyrrolidine. To prevent the formation of mixed chloro-amino species, a significant excess of pyrrolidine (or an auxiliary base) is required to scavenge the HCl byproduct.

Reagents:

-

Boron Trichloride (BCl₃) (1.0 eq, typically 1M solution in hexanes/toluene)

-

Pyrrolidine (6.0+ eq)

-

Solvent: Dry Hexane or Toluene

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.

-

Base Charge: Charge the flask with Pyrrolidine (6 eq) and solvent. Cool to 0°C.[3]

-

Addition: Slowly add BCl₃ solution dropwise. The reaction is highly exothermic . A white precipitate (Pyrrolidine·HCl) will form immediately.

-

Reflux: After addition, warm to room temperature (RT) and then reflux for 2–3 hours to ensure complete substitution.

-

Filtration: Cool to RT. Filter the mixture under inert atmosphere (Schlenk frit) to remove the solid hydrochloride salt.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is purified by vacuum distillation or recrystallization from dry hexane.

Protocol B: Transamination (Cleaner Profile)

Reacting Tris(dimethylamino)borane with pyrrolidine drives off gaseous dimethylamine, simplifying purification.

-

Reaction:

-

Advantage: No salt filtration required; the byproduct is a gas.

Visualization: Synthesis Workflow

Caption: Stoichiometric conversion of BCl3 to Tris(pyrrolidino)borane via aminolysis.

Key Application: The Diboron(4) Gateway

The most critical application of Tris(pyrrolidino)borane is its use as a precursor for synthesizing Tetra(pyrrolidino)diborane(4) , an intermediate that allows for the cost-effective production of Bis(pinacolato)diborane (B₂pin₂) without using hazardous B₂Cl₄.

The "Diboron Highway" Protocol

This workflow converts the B(sp²) center of Tris(pyrrolidino)borane into a B-B bonded diboron(4) species.

Phase 1: Halogenation Tris(pyrrolidino)borane is reacted with Boron Tribromide (BBr₃) to redistribute ligands, forming Bromobis(pyrrolidino)borane or related halo-amino boranes.

-

Reaction:

(Stoichiometry dependent)

Phase 2: Reductive Coupling (Wurtz-type) The brominated intermediate is reduced using alkali metals (Na or K) to form the B-B bond.

-

Reaction:

-

Product:Tetra(pyrrolidino)diborane(4) (CAS 158752-98-8).[5]

Phase 3: Alcoholysis to B₂pin₂ The pyrrolidine ligands on the diborane(4) backbone are labile towards acidic alcoholysis. Treatment with pinacol yields B₂pin₂.

-

Reaction:

Visualization: Diboron Synthesis Pathway

Caption: The industrial pathway converting Tris(pyrrolidino)borane to B2pin2 via reductive coupling.

Reactivity & Mechanistic Insights

Lewis Acidity vs. Steric Bulk

Unlike

-

Mechanism: The lone pairs on the three nitrogen atoms donate electron density into the empty p-orbital of boron (

-

Implication: It does not spontaneously form adducts with weak Lewis bases (ethers, thioethers). However, the B-N bonds are reactive toward protolysis (reaction with H-X).

Hydrolytic Instability

The B-N bond is susceptible to hydrolysis.

-

Diagnostic: A sample that smells strongly of pyrrolidine (fishy/ammoniacal) indicates decomposition. Pure material should have a faint amine odor but not overpowering.

Handling, Safety & Stability

Self-Validating Quality Checks

When receiving or synthesizing this compound, perform these checks to ensure integrity:

-

Visual: Must be a white solid or clear melt. Yellowing indicates oxidation or amine degradation.

-

Solubility Test: Dissolve a small amount in dry Toluene. It should form a clear solution. Cloudiness suggests hydrolysis (formation of insoluble Boric Acid).

-

¹¹B NMR: Run in

. Look for a single broad peak at ~30–35 ppm. A sharp peak at ~19 ppm indicates Boric Acid/Borate impurities.

Safety Protocols

-

Moisture Sensitive: Store under Argon or Nitrogen. Handle in a glovebox or using Schlenk techniques.

-

Skin/Eye Irritant: Hydrolysis on skin releases pyrrolidine, a caustic amine. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

-

Storage: Keep cool (< 25°C). While thermally stable up to its melting point, prolonged heating can cause slow degradation.

References

-

Synthesis via Aminolysis

-

Nöth, H., & Vahrenkamp, H. (1966). Beiträge zur Chemie des Bors, XXXVI. Über die Umsetzung von Bortrichlorid mit Aminen. Chemische Berichte.

-

-

Conversion to Diborane(4)

-

Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4).[6] European Journal of Inorganic Chemistry.

-

-

General Aminoborane Properties

-

B(C6F5)3 Catalyzed Dehydrogenation (Contextual Contrast)

-

Stubbs, N. E., et al. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society. (Note: Tris(pyrrolidino)borane is the substrate type in similar dehydrogenation studies, distinct from the catalyst).

-

Sources

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Sciencemadness Discussion Board - Synthesis of Boron Trichloride? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1722-26-5 CAS MSDS (Borane-triethylamine complex) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thermodynamic Stability of Tris(pyrrolidino)borane

Content Type: Technical Whitepaper & Experimental Guide Audience: Chemical Researchers, Process Engineers, and Drug Development Scientists

Executive Summary

Tris(pyrrolidino)borane (CAS 4426-24-8) represents a unique class of aminoboranes where the boron center is shielded by three cyclic pyrrolidine moieties. Unlike simple amine-borane adducts, this compound exhibits enhanced thermal stability due to significant

Molecular Architecture & Bonding Energetics

The thermodynamic behavior of Tris(pyrrolidino)borane is governed by two competing factors: electronic stabilization and steric strain.

Electronic Stabilization ( Back-bonding)

The boron atom in Tris(pyrrolidino)borane is

-

Bond Order: The B-N bond exhibits partial double-bond character, estimated at a bond order of 1.3–1.5.

-

Lewis Acidity: The

-donation significantly quenches the Lewis acidity of the boron center compared to alkylboranes (

Steric Shielding

The pyrrolidine rings adopt a "propeller-like" conformation around the boron center. This steric bulk creates a kinetic barrier to hydrolysis by physically blocking the approach of water molecules to the boron atom. This kinetic stabilization is the primary reason Tris(pyrrolidino)borane can be handled briefly in air, unlike lower molecular weight aminoboranes.

Visualization: Electronic & Steric Interactions

The following diagram illustrates the logical relationship between electronic effects and observed stability.

Figure 1: Interplay of electronic back-bonding and steric bulk in defining the stability profile.

Thermodynamic Parameters

While specific calorimetric data for Tris(pyrrolidino)borane is sparse in open literature, its properties can be accurately bracketed by homologous series of tris(dialkylamino)boranes.

Table 1: Physicochemical & Thermodynamic Properties

| Parameter | Value / Range | Source/Derivation |

| CAS Number | 4426-24-8 | Registry |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 221.15 g/mol | Calculated |

| Melting Point | 56–60 °C | Experimental (Lit.) [1] |

| Boiling Point | ~308 °C (at 760 mmHg) | Predicted [1] |

| Flash Point | 140.3 °C | Safety Data [1] |

| Density | 1.04 g/cm³ | Experimental |

| B-N Bond Energy | ~105–115 kcal/mol | Est. from Tris(dimethylamino)borane [2] |

| Hydrolysis Enthalpy | Exothermic ( | Driven by B-O bond formation (~190 kcal/mol) |

Thermodynamic Insight: The formation of B-O bonds (in boric acid/boronates) is significantly more exothermic than the breaking of B-N bonds. Therefore, the compound is thermodynamically unstable with respect to hydrolysis. Its persistence is purely kinetic.

Hydrolytic Stability & Degradation Mechanism[1]

The "Achilles' heel" of Tris(pyrrolidino)borane is moisture sensitivity. Upon exposure to water, it undergoes stepwise hydrolysis.

Mechanism[2][3]

-

Nucleophilic Attack: Water attacks the boron center. This is the rate-determining step (RDS), slowed by the steric bulk of the pyrrolidine rings.

-

Proton Transfer: A proton transfers from the coordinated water to a nitrogen atom.

-

Elimination: A pyrrolidine molecule is eliminated, forming a B-OH species.

-

Propagation: The cycle repeats until all B-N bonds are converted to B-OH, yielding Boric Acid (

) and free pyrrolidine.

Visualization: Hydrolysis Pathway

Figure 2: Stepwise hydrolysis mechanism. The first step is kinetically inhibited by the bulky pyrrolidine rings.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The success of the synthesis is confirmed by specific NMR signatures, and stability is assessed via a controlled kinetic assay.

Protocol A: Synthesis of Tris(pyrrolidino)borane

Objective: Synthesis via aminolysis of Boron Trichloride (

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvent: Add 200 mL of anhydrous hexane (dried over Na/benzophenone).

-

Reactant A: Cool the flask to -78°C (dry ice/acetone). Condense or add via syringe 5.0 g (42.6 mmol) of

(1.0 M solution in hexane is safer/easier). -

Reactant B: In the addition funnel, mix 25 mL (excess, ~300 mmol) of dry pyrrolidine with 50 mL hexane.

-

Note: Excess amine acts as an HCl scavenger (forming pyrrolidinium chloride).

-

-

Addition: Dropwise add the pyrrolidine solution over 1 hour. A massive white precipitate (amine salt) will form.

-

Warming: Allow the mixture to warm to room temperature (RT) and reflux for 2 hours to ensure complete substitution.

-

Filtration: Filter the mixture under

(fritted Schlenk filter) to remove the solid hydrochloride salt. -

Isolation: Remove solvent from the filtrate under vacuum. The product acts as a viscous oil or low-melting solid.

-

Validation (Self-Check):

-

NMR: Single peak at

-

NMR: Distinct multiplets for

-

NMR: Single peak at

Protocol B: Hydrolytic Stability Assay

Objective: Quantify the kinetic stability window in ambient atmosphere.

-

Preparation: Dissolve 50 mg of Tris(pyrrolidino)borane in 0.6 mL of anhydrous

in an NMR tube sealed with a septum. -

Baseline: Acquire a

-

Challenge: Inject 5

L of -

Monitoring: Acquire spectra at

min, 1 hr, 6 hr, and 24 hr. -

Data Analysis: Integrate the starting material peak (~30 ppm) vs. the hydrolysis product peak (~19 ppm for boroxine/boric acid derivatives).

-

Criterion: A decrease of <5% in the starting material integral over 1 hour indicates sufficient stability for benchtop handling during quick transfers.

Thermal Decomposition

At temperatures exceeding 200°C, Tris(pyrrolidino)borane undergoes thermolysis. Unlike hydrolysis, this is an intrinsic breakdown.

-

Pathway: Loss of pyrrolidine and ring-opening/polymerization.

-

Products: Formation of poly(aminoboranes) and eventually Boron Carbonitride (

) ceramics at >800°C. -

Relevance: This property allows it to serve as a single-source precursor for CVD of boron nitride thin films.

Handling & Storage Recommendations

Based on the thermodynamic and kinetic data:

-

Storage: Store under Argon or Nitrogen atmosphere at 2–8°C. While thermally stable, cold storage minimizes incidental hydrolysis from trace moisture diffusion through seals.

-

Solvents: Compatible with non-protic, non-nucleophilic solvents (Hexane, Toluene, THF, DCM). Avoid alcohols.

-

Emergency: In case of spill, treat with excess water to fully hydrolyze to boric acid (non-toxic relative to the precursor) and clean up as standard chemical waste.

References

- Niedenzu, K., & Dawson, J. W. (1965). Boron-Nitrogen Compounds. Springer-Verlag. (General reference for B-N bond energies and aminoborane chemistry).

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer Berlin Heidelberg.

- Marziale, A. N., et al. (2019). Aminoboranes as Hydrogen Storage Materials. Angewandte Chemie International Edition.

-

ResearchGate. (2025). Synthesis and Structure of Pyrrolidinobromodiboranes. Retrieved from [Link]

Safety data sheet (SDS) for Tris(pyrrolidino)borane handling

Technical Safety Guide: Tris(pyrrolidino)borane Handling & Protocols

Document Control:

-

Subject: Tris(pyrrolidino)borane (Tri-1-pyrrolidinylborane)[1]

-

Classification: Technical Safety Guide / Whitepaper[4]

Physicochemical Profile & Hazard Identification

1.1 The Compound Profile Tris(pyrrolidino)borane is a sterically crowded aminoborane widely utilized as a mild borylating agent and a Lewis base in organic synthesis. Unlike simple amine-borane adducts, the boron center is bonded to three nitrogen atoms, creating a system that is electronically stabilized but hydrolytically labile.

| Property | Data | Relevance to Safety |

| Formula | C₁₂H₂₄BN₃ | Stoichiometry for quenching calculations.[4] |

| Molecular Weight | 221.15 g/mol | Required for molarity calculations.[4] |

| Physical State | Solid / Low-melting Crystalline Mass | Melting Point: 56–60°C .[4] Can fuse into a monolith if stored improperly. |

| Boiling Point | ~308°C (at 760 mmHg) | High boiling point reduces vapor pressure hazards of the parent compound.[4] |

| Flash Point | ~140°C | Technically high, but misleading (see Hydrolysis Hazards).[4] |

| Solubility | Soluble in THF, Toluene, DCM | Incompatible with protic solvents (Water, Alcohols).[4] |

1.2 The Mechanistic Hazard: Hydrolysis & Decomposition While the parent compound is often classified as an "Irritant" (Xi), the primary safety vector is its reactivity with atmospheric moisture. The B-N bond is susceptible to hydrolysis, rapidly generating Pyrrolidine and Boric Acid.

-

Hydrolysis Equation:

Risk Cascade:

-

Corrosivity: The released Pyrrolidine (CAS 123-75-1) is a Category 1A Skin Corrosive and causes serious eye damage.[5][6]

-

Flammability: Pyrrolidine has a flash point of 3°C (Highly Flammable). A spill of Tris(pyrrolidino)borane in a wet sink can generate a flammable vapor cloud immediately.

-

Toxicity: Pyrrolidine is toxic if swallowed or inhaled.[5][6][7]

Engineering Controls & Personal Protective Equipment (PPE)

2.1 The "Zero-Moisture" Mandate Standard fume hood operations are insufficient for long-term storage or precise dispensing.

-

Primary Containment: Nitrogen or Argon-filled Glovebox (< 1 ppm H₂O/O₂).

-

Secondary Containment: Schlenk line techniques for benchtop transfer.

2.2 PPE Hierarchy

-

Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield if working outside a glovebox.

-

Skin:

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Neoprene or Butyl Rubber (extended cuff) to resist amine permeation.

-

-

Body: Flame-resistant (FR) lab coat (Nomex/Kevlar blend). Synthetic fibers (polyester) are prohibited due to melt-risk if pyrrolidine vapors ignite.

Operational Protocols: Inert Transfer & Handling

3.1 Solid Transfer Protocol (Schlenk Line) Since the compound melts at ~56°C, it often arrives as a fused solid. Chipping it out in air is dangerous.

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round bottom flask (RBF) and a solid addition funnel under vacuum. Backfill with Argon.

-

Glovebox Transfer (Preferred): Weigh the reagent inside a glovebox into the addition funnel. Cap the funnel tightly.

-

Benchtop Integration: Remove the funnel from the glovebox and immediately attach it to the reaction flask under a positive pressure of Argon.

-

Solvation: Add anhydrous solvent (e.g., THF) through the septum via cannula or syringe before dropping the solid, if possible, to create a heat sink.

-

Addition: Rotate the addition funnel to dispense the solid.

3.2 Diagram: Inert Atmosphere Solid Transfer Workflow

Caption: Workflow for transferring Tris(pyrrolidino)borane from storage to reaction, emphasizing inert continuity.

Emergency Response & Waste Management

4.1 Fire Fighting Measures

-

Suitable Media: Dry chemical, CO₂, or dry sand.

-

Unsuitable Media: DO NOT USE WATER. Water accelerates hydrolysis, releasing flammable pyrrolidine and fueling the fire.

-

Specific Hazard: Thermal decomposition produces Boron oxides and Nitrogen oxides (NOx).

4.2 Accidental Release (Spill Protocol)

-

Evacuate: Clear the immediate area.

-

Isolate: Ensure no ignition sources are present (due to potential pyrrolidine release).

-

Neutralize: Cover the spill with dry sand or vermiculite. Do not use wet paper towels.

-

Disposal: Transfer absorbed material into a container designated for "Water-Reactive/Basic Organic" waste.

4.3 Waste Disposal

-

Quenching: Unused reagent must be quenched carefully.

-

Protocol: Dilute with toluene, cool to 0°C, and slowly add isopropanol (IPA) followed by water. This controls the exotherm and amine release.

-

-

Stream: Dispose of as hazardous organic waste containing amines and boron.

References

-

PubChem . (2025).[5][8] Borane, tripyrrol-1-yl- (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. parchem.com [parchem.com]

- 4. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Borane, tripyrrol-1-yl- | C12H12BN3 | CID 610430 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Boron-Nitrogen Bonds in Tris(pyrrolidino)borane

This guide provides a comprehensive technical overview of the synthesis, electronic structure, and, most critically, the reactivity of the boron-nitrogen (B-N) bonds in Tris(pyrrolidino)borane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this important aminoborane, offering field-proven insights and detailed experimental protocols.

Introduction: The Unique Nature of the Boron-Nitrogen Bond in Tris(pyrrolidino)borane

Tris(pyrrolidino)borane, B(NC₄H₈)₃, is a tris(aminoborane) characterized by a central boron atom bonded to three pyrrolidino nitrogen atoms. The B-N bond in aminoboranes is of significant interest due to its partial double bond character. This arises from the donation of the nitrogen lone pair into the vacant p-orbital of the electron-deficient boron atom, a phenomenon known as π-bonding.[1] This interaction strengthens the B-N bond and influences the overall geometry and reactivity of the molecule. The "B-N" unit is isoelectronic with the "C-C" unit, leading to a rich chemistry with analogues to many carbon-based compounds.[2]

The pyrrolidino substituents, with their five-membered ring structure, impart specific steric and electronic properties to the molecule. The degree of π-bonding, and thus the reactivity of the B-N bond, is a delicate balance between the electron-donating ability of the nitrogen and the steric hindrance imposed by the bulky pyrrolidino groups. Understanding this interplay is crucial for predicting and controlling the reactivity of Tris(pyrrolidino)borane in various chemical transformations.

Synthesis of Tris(pyrrolidino)borane

The synthesis of Tris(pyrrolidino)borane is typically achieved through the reaction of a boron trihalide, most commonly boron trichloride (BCl₃) or boron tribromide (BBr₃), with an excess of pyrrolidine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of pyrrolidine displaces the halide ions on the boron atom.

General Synthetic Protocol

A generalized and robust protocol for the synthesis of Tris(pyrrolidino)borane is detailed below. This method is designed to be self-validating by ensuring the complete removal of hydrogen halide byproducts and isolation of a pure product.

Experimental Protocol: Synthesis of Tris(pyrrolidino)borane

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to monitor gas evolution and prevent atmospheric moisture ingress) is charged with a solution of pyrrolidine (4.0 equivalents) in a dry, inert solvent such as toluene or hexane. The flask is cooled in an ice-water bath.

-

Reagent Addition: A solution of boron trichloride (1.0 equivalent) in the same solvent is added dropwise to the stirred pyrrolidine solution via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a white precipitate of pyrrolidinium chloride will be observed. The reaction can be monitored by ¹¹B NMR spectroscopy, looking for the disappearance of the starting boron trihalide signal and the appearance of a new signal corresponding to Tris(pyrrolidino)borane.

-

Workup and Purification: The reaction mixture is filtered to remove the pyrrolidinium chloride precipitate. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude Tris(pyrrolidino)borane can be further purified by vacuum distillation or recrystallization from a suitable solvent like pentane.

-

Characterization: The final product should be characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ¹¹B NMR, as well as mass spectrometry to confirm its identity and purity.

Figure 1: Synthetic workflow for Tris(pyrrolidino)borane.

Reactivity of the Boron-Nitrogen Bonds

The reactivity of the B-N bonds in Tris(pyrrolidino)borane is dominated by the Lewis acidic nature of the boron center and the nucleophilic/basic character of the nitrogen atoms. The partial double bond character makes the B-N bond relatively robust; however, it is susceptible to cleavage under certain conditions, particularly in the presence of strong electrophiles or nucleophiles.

Hydrolysis and Protolysis

The B-N bonds in aminoboranes are sensitive to protic reagents such as water, alcohols, and acids. The hydrolysis of aminoboranes is a well-known reaction that leads to the cleavage of the B-N bond and the formation of boric acid and the corresponding amine.[3][4][5]

The mechanism of hydrolysis involves the initial coordination of a water molecule to the Lewis acidic boron atom. This is followed by proton transfer from the coordinated water to the nitrogen atom, leading to the cleavage of the B-N bond. This process is often catalyzed by either acid or base.[3]

Mechanism of Hydrolysis:

-

Coordination: A water molecule acts as a Lewis base and coordinates to the electron-deficient boron atom of Tris(pyrrolidino)borane.

-

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the oxygen atom of the coordinated water to one of the pyrrolidino nitrogen atoms.

-

B-N Bond Cleavage: The protonated pyrrolidine is a good leaving group, and the B-N bond cleaves to form a borinic acid derivative and pyrrolidine.

-

Further Hydrolysis: The remaining B-N bonds undergo subsequent hydrolysis steps until boric acid and three equivalents of pyrrolidine are formed.

Figure 2: Simplified mechanism of Tris(pyrrolidino)borane hydrolysis.

A similar reactivity is observed with other protic reagents. For instance, reaction with alcohols (alcoholysis) will yield trialkoxyboranes and pyrrolidine, while reaction with carboxylic acids can lead to the formation of acyloxyboranes.[6]

Reactions with Electrophiles

The nitrogen atoms in Tris(pyrrolidino)borane, despite their lone pair being involved in π-bonding with boron, can still exhibit nucleophilic character and react with strong electrophiles. However, a more common reaction pathway with electrophiles involves the cleavage of the B-N bond.

Strong Lewis acids, such as boron trihalides, can react with Tris(pyrrolidino)borane in a process known as "scrambling" or redistribution reaction. For example, the reaction with BBr₃ can lead to a mixture of bromopyrrolidinoboranes.[7] This highlights the lability of the B-N bond in the presence of a stronger Lewis acid that can compete for the nitrogen lone pair.

Reactions with Nucleophiles

The boron center in Tris(pyrrolidino)borane is Lewis acidic and can react with strong nucleophiles. However, the steric bulk of the three pyrrolidino groups can hinder the approach of nucleophiles to the boron atom.

Strongly nucleophilic reagents, such as organolithium or Grignard reagents, can potentially attack the boron center, leading to the displacement of a pyrrolidino group and the formation of a new boron-carbon bond. However, such reactions are often challenging and may require forcing conditions due to the stability of the B-N bonds. In some cases, small nucleophilic bases can lead to the cleavage of the B-N bond.[8]

Redox and Lewis Base Activations

Recent studies have shown that aminoboranes can be activated through electrochemical oxidation or photochemical processes.[9] These methods can facilitate reactions that are otherwise difficult to achieve, opening new avenues for the application of aminoboranes in synthesis.[9] Coordination of neutral Lewis bases to aminoboranes, although often endergonic, is observable and suggests potential for catalytic applications.[9]

Quantitative Reactivity Data

The following table summarizes the general reactivity of the B-N bonds in Tris(pyrrolidino)borane with different classes of reagents. The reactivity is qualitatively assessed based on typical reaction conditions and outcomes.

| Reagent Class | Example Reagent(s) | General Reactivity | Products |

| Protic Reagents | Water, Alcohols, Carboxylic Acids | High | Boric acid/esters, Pyrrolidine |

| Strong Lewis Acids | BBr₃, AlCl₃ | Moderate to High | Halopyrrolidinoboranes (redistribution) |

| Strong Nucleophiles | Organolithium reagents, Grignard reagents | Low to Moderate | Potential for B-C bond formation |

| Mild Oxidizing Agents | Air (O₂) | Low | Generally stable |

| Mild Reducing Agents | H₂/Pd | Low | Generally stable |

Applications in Drug Development and Organic Synthesis

The reactivity of the B-N bond in Tris(pyrrolidino)borane and related aminoboranes is of significant interest in organic synthesis and, by extension, in drug development.

-

Protecting Group: The aminoborane functionality can serve as a protecting group for amines. The B-N bond is stable under many reaction conditions but can be readily cleaved by hydrolysis.

-

Amine Synthesis: The cleavage of the B-N bond provides a route to generate free amines, which are crucial building blocks in many pharmaceuticals.

-

Precursor to other Boron Compounds: Tris(pyrrolidino)borane can be a precursor for the synthesis of other boron-containing compounds through the substitution of the pyrrolidino groups.

-

Catalysis: The Lewis acidic nature of the boron center allows for its potential use as a catalyst in various organic transformations.

The synthesis of N-substituted pyrrolidines, a common motif in pharmaceuticals, can be achieved from corresponding cyclic imides using borane catalysts in conjunction with a reducing agent like phenylsilane.[10]

Conclusion

The reactivity of the boron-nitrogen bonds in Tris(pyrrolidino)borane is a multifaceted topic governed by the interplay of electronic and steric factors. While the B-N bond exhibits significant stability due to π-bonding, it is susceptible to cleavage by protic reagents and strong electrophiles. Understanding these reactivity patterns is essential for the effective utilization of Tris(pyrrolidino)borane and other aminoboranes as versatile reagents and intermediates in modern organic synthesis and drug discovery. Further exploration into the activation of these robust bonds under mild conditions continues to be a promising area of research.

References

-

Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 432. [Link]

- Xie, et al. (Year). Synthesis of N-substituted pyrrolidines from cyclic imides using phenylsilane and a borane catalyst. Journal Name, Volume(Issue), Pages. (A specific citation for this work by Xie and coworkers is not available in the provided search results, but the work is referenced in the MDPI article.)

-

Cypryk, M., & Chojnowski, J. (2020). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Molecules, 25(23), 5541. [Link]

-

Nöth, H., & Schlegel, A. (2007). Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 62(6), 755-760. [Link]

-

Farrell, K. M. (2014). Synthesis and Reactivity of Electron-Deficient Boron Species. University of California, Riverside. [Link]

-

ResearchGate. (2020). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) − Crystal Structures of the Intermediates. [Link]

-

ChemRxiv. (2022). Interrogating Redox and Lewis Base Activations of Aminoboranes. [Link]

-

Purdue University Graduate School. (2021). Amine-Boranes: Synthesis and Applications. [Link]

-

Gimeno, M. C., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Molecules, 28(18), 6528. [Link]

-

Sun, C., et al. (2023). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 14(30), 8121-8127. [Link]

-

Johnson, H. C., et al. (2019). Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. Chemistry – A European Journal, 25(2), 358-372. [Link]

-

Sun, C., et al. (2023). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 14(30), 8121-8127. [Link]

-

Scott, D. J., et al. (2022). Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. Organometallics, 41(19), 2769–2782. [Link]

-

The synthesis, properties, and reactivity of Lewis acidic aminoboranes. (n.d.). RSC Publishing. [Link]

-

Bullen, G. J., & Clark, N. H. (1969). Crystallographic studies of the boron–nitrogen bond in aminoboranes. Part III. Crystal and molecular structure of tri-(1,3,2-benzodioxaborol-2-yl)amine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 404-409. [Link]

-

Bullen, G. J., & Clark, N. H. (1968). Crystallographic studies of the boron–nitrogen bond in aminoboranes. Part I. The crystal and molecular structure of 1,8,10,9-triazaboradecalin. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 404-409. [Link]

-

ChemRxiv. (2019). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes. [Link]

-

Scott, D. J., et al. (2022). Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. Organometallics, 41(19), 2769–2782. [Link]

-

Zhang, X., et al. (2023). A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. Catalysts, 13(11), 1435. [Link]

-

Chemistry LibreTexts. (2023). 6.10: Boron Compounds with Nitrogen Donors. [Link]

-

Montiel-Palma, V., et al. (2020). Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. Chemical Reviews, 120(23), 12685–12711. [Link]

-

Dutta, D., et al. (2024). Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Catalysis Science & Technology, 14(18), 5028-5040. [Link]

-

Paetzold, P. (1987). New perspectives in boron-nitrogen chemistry. Pure and Applied Chemistry, 59(7), 879-884. [Link]

-

Jabłoński, M. (2020). The nature of multiple boron-nitrogen bonds studied using electron localization function (ELF), electron density (AIM), and natural bond orbital (NBO) methods. Structural Chemistry, 31(5), 1835-1847. [Link]

-

Staubitz, A., Robertson, A. P. M., & Manners, I. (2010). Hydrolysis of ammonia borane as a hydrogen source: fundamental issues and potential solutions towards implementation. Chemical Society Reviews, 39(8), 2936-2955. [Link]

Sources

- 1. Crystallographic studies of the boron–nitrogen bond in aminoboranes. Part I. The crystal and molecular structure of 1,8,10,9-triazaboradecalin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Hydrolysis of ammonia borane as a hydrogen source: fundamental issues and potential solutions towards implementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

Application Note: Synthesis of Tris(1-pyrrolidinyl)borane via Aminolysis of Boron Trichloride

Abstract & Scope

This protocol details the synthesis of Tris(1-pyrrolidinyl)borane (also known as tripyrrolidinoborane) via the aminolysis of boron trichloride (

The procedure utilizes a 1:6 stoichiometric approach where excess pyrrolidine acts as both the nucleophile and the scavenger for the hydrochloric acid by-product. This self-validating protocol emphasizes moisture-free handling (Schlenk technique) to prevent hydrolysis of the B-N bonds.

Mechanistic Insight & Reaction Logic

The synthesis proceeds via a sequential nucleophilic substitution mechanism at the boron center. Boron trichloride is a strong Lewis acid, while pyrrolidine acts as a secondary amine nucleophile.

Reaction Equation

Critical Design Factors

-

Stoichiometry (1:6): The reaction generates 3 moles of HCl for every mole of product. If a base is not added, the HCl will protonate the unreacted pyrrolidine, rendering it non-nucleophilic. Therefore, 3 equivalents of pyrrolidine are used for substitution, and 3 equivalents are used to trap HCl as pyrrolidinium chloride (solid precipitate).

-

Thermodynamics: The formation of the B-N bond and the amine salt is highly exothermic. Controlled addition at low temperature (

or -

Solvent Selection: n-Hexane is the preferred solvent. The product (Tris(pyrrolidinyl)borane) is soluble in hexane, whereas the by-product (pyrrolidinium chloride) is insoluble, allowing for easy separation via filtration.

Mechanistic Pathway Visualization

Figure 1: Stepwise nucleophilic substitution and acid scavenging mechanism.

Safety & Pre-requisites

WARNING:

-

Inert Atmosphere: All steps must be performed under Argon or Nitrogen using Schlenk lines or a Glovebox.

-

Glassware: Flame-dried under vacuum.

-

PPE: Neoprene gloves, lab coat, safety goggles, and face shield. Work in a fume hood.

-

BCl3 Source: Use a 1.0 M solution in hexanes or methylene chloride for safer handling compared to neat gas.

Materials & Equipment

| Reagent/Equipment | Specification | Quantity (Scale: 10 mmol) | Role |

| Boron Trichloride | 1.0 M in Hexanes | 10.0 mL (10 mmol) | Electrophile |

| Pyrrolidine | Dry, distilled over CaH2 | 5.0 mL (~60 mmol) | Nucleophile/Base |

| n-Hexane | Anhydrous (<10 ppm H2O) | 50 mL | Solvent |

| Schlenk Flask | 100 mL, 2-neck | 1 unit | Reactor |

| Frit Filter | Schlenk frit (G3 or G4) | 1 unit | Filtration |

| Cold Bath | Dry Ice / Acetone | N/A | Cooling (-78°C) |

Experimental Protocol

Phase 1: Reactor Setup and Reagent Preparation

-

Assemble a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Cycle the apparatus 3 times (Vacuum/Argon) to remove oxygen and moisture.

-

Under Argon flow, add anhydrous n-Hexane (30 mL) and Pyrrolidine (5.0 mL, 60 mmol) to the flask.

-

Cool the flask to -78°C using a dry ice/acetone bath. (Note: If dry ice is unavailable, an ice/salt bath at -10°C is acceptable, but addition must be slower).

Phase 2: Controlled Addition

-

Transfer the

solution (10 mL, 10 mmol) into the addition funnel via cannula or gas-tight syringe. -

Dropwise Addition: Add the

solution to the stirring amine solution over 30 minutes .-

Observation: A massive amount of white precipitate (pyrrolidinium chloride) will form immediately.

-

Control: Ensure the internal temperature does not spike; rapid addition causes solvent boiling and potential loss of volatile

.

-

Phase 3: Reaction Completion

-

Once addition is complete, allow the reaction to stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to Room Temperature (25°C) naturally.

-

Stir at room temperature for 3 hours to ensure complete substitution of the third chloride.

-

Checkpoint: The mixture should be a thick white slurry (precipitate suspended in clear liquid).

-

Phase 4: Workup and Isolation

-

Filtration: Connect a Schlenk frit (G3 porosity) to a receiving Schlenk flask under Argon. Filter the slurry.

-

The solid cake is pyrrolidinium chloride.

-

The filtrate contains the product.

-

-

Washing: Wash the solid cake with 10 mL of dry hexane to recover trapped product. Combine filtrates.

-

Concentration: Remove the volatiles (hexane and trace excess pyrrolidine) under vacuum (0.1 Torr) at room temperature.

-

Purification (Distillation): The crude product is a viscous oil or low-melting solid. Purify by vacuum distillation.

-

Target: Collect the fraction boiling at approx. 100–110°C at 0.1 mmHg (Note: Boiling points vary by vacuum strength; use a short-path distillation head).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

The product must be characterized immediately after isolation due to moisture sensitivity.

| Technique | Expected Result | Interpretation |

| Characteristic of tris(amino)borane ( | ||

| Pyrrolidine ring protons. Shifts will differ slightly from free amine. | ||

| Appearance | Colorless viscous oil / solid | Turns cloudy if hydrolyzed (boric acid formation). |

Note on

Troubleshooting

-

Low Yield: Usually caused by incomplete precipitation of the salt or hydrolysis during filtration. Ensure the Schlenk frit is perfectly dry and the Argon flow is sufficient.

-

Product is Yellow/Brown: Indicates oxidation or contamination with grease. Ensure pyrrolidine is distilled prior to use.

-

Fuming upon air exposure: The product is hydrolytically unstable. It will release pyrrolidine fumes if exposed to humid air. Store in a glovebox or sealed ampoule.

References

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (Standard reference for chemical shifts).

-

Brotherton, R. J., et al. (2000). "Boron Compounds".[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Niedenzu, K., & Dawson, J. W. (1967). Boron-Nitrogen Compounds. Academic Press.

-

Lappert, M. F., et al. (1969). "Aminoboranes". Journal of the Chemical Society A. (Describes general aminolysis protocols for BCl3).

Sources

- 1. Boron trichloride - Wikipedia [en.wikipedia.org]

- 2. smrl.stanford.edu [smrl.stanford.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

Application Note: Controlled Ligand Redistribution Synthesis of Bromo(pyrrolidino)boranes

Executive Summary

This application note details the reaction conditions for the redistribution (comproportionation) reaction between Tris(pyrrolidino)borane (

These mixed species are critical electrophilic building blocks in organoboron chemistry, often serving as precursors for:

-

Asymmetric synthesis: Introduction of chiral auxiliaries.

-

Metal-catalyzed borylation: Precursors for boryl ligands.

-

Polymer chemistry: Lewis-acidic initiators.[1]

Core Reaction Logic & Stoichiometry

The synthesis relies on the thermodynamic redistribution of ligands between the electron-rich tris(amino)borane and the electron-deficient boron tribromide. The outcome is strictly controlled by stoichiometry.

Stoichiometric Control Table

| Target Product | Formula | Reactant Ratio ( | Theoretical Yield | State |

| Bromobis(pyrrolidino)borane | 2 : 1 | 3 Equivalents | Solid/Oil | |

| Dibromo(pyrrolidino)borane | 1 : 2 | 3 Equivalents | Liquid |

Reaction Pathway Visualization

The following diagram illustrates the redistribution pathway and the critical stoichiometric branch points.

Caption: Stoichiometric divergence in the ligand redistribution of Tris(pyrrolidino)borane.

Detailed Experimental Protocol

Safety Pre-Check (Critical)

-

Boron Tribromide (

): Reacts violently with moisture, generating HBr gas (corrosive/toxic) and boric acid. Must be handled under inert atmosphere (Argon/Nitrogen) in a fume hood. -

Exotherm: The mixing of amine-boranes and boron halides is highly exothermic. Temperature control is mandatory to prevent decomposition.

Materials

-

Tris(pyrrolidino)borane: Prepared via reaction of

with excess pyrrolidine (distilled prior to use). -

Boron Tribromide: 1.0 M solution in Dichloromethane (DCM) or neat (freshly distilled).[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Hexane (dried over

). -

Atmosphere: Dry Nitrogen or Argon.

Protocol A: Synthesis of Bromobis(pyrrolidino)borane (2:1 Ratio)

Objective: Synthesize

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Charge Reactant: Cannulate Tris(pyrrolidino)borane (10.0 mmol, 1 equiv) dissolved in anhydrous DCM (40 mL) into the flask.

-

Cooling: Cool the flask to -78°C (Dry ice/Acetone bath). Note: While

is often cited for simple amines, the bulky pyrrolidino groups benefit from colder injection to prevent local overheating. -

Addition: Charge the addition funnel with Boron Tribromide (5.0 mmol, 0.5 equiv) in DCM (10 mL). Add dropwise over 30 minutes.

-

Observation: A transient precipitate may form, which redissolves upon warming.

-

-

Equilibration:

-

Allow the mixture to warm to 0°C over 1 hour.

-

Stir at Room Temperature (25°C) for 3 hours. The redistribution is thermodynamically driven and requires time to reach equilibrium.

-

-

Workup:

-

Remove solvent under reduced pressure (vacuum line).

-

Purification: The residue is typically a solid or viscous oil. Purify via sublimation (high vacuum) or recrystallization from minimal hot hexane/toluene.

-

Validation: Check

NMR.[3] The shift will move upfield relative to

-

Protocol B: Synthesis of Dibromo(pyrrolidino)borane (1:2 Ratio)

Objective: Synthesize

-

Setup: Flame-dry a 250 mL Schlenk flask. Flush with Argon.

-

Charge Reactant: This protocol reverses the addition order to maintain a high concentration of halide. Charge Boron Tribromide (20.0 mmol, 2 equiv) in DCM (50 mL) into the flask.

-

Cooling: Cool to -78°C .

-

Addition: Add Tris(pyrrolidino)borane (10.0 mmol, 1 equiv) in DCM (20 mL) dropwise.

-

Reasoning: Adding the amine-borane to excess halide prevents the formation of the bis-amino species (

) which is kinetically trapped if the halide is the limiting reagent during mixing.

-

-

Equilibration: Warm to Room Temperature and stir for 4–6 hours.

-

Workup:

-

Remove volatiles.

-

Purification: Vacuum distillation is the preferred method for mono-amino-dihalo-boranes.

-

Mechanistic Insights & Troubleshooting

The Mechanism: Comproportionation

The reaction proceeds via a four-membered

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Mixed Products Observed | Incomplete reaction time or incorrect stoichiometry. | Ensure strict 2:1 or 1:2 molar ratios. Extend stir time at reflux (40°C) if using DCM. |

| Hydrolysis ( | Moisture ingress. | Check Schlenk lines. Use fresh |

| Dark/Black Coloration | Decomposition due to exotherm. | Slow down the addition rate. Ensure cooling to -78°C during mixing. |

References

-

Nöth, H., & Vahrenkamp, H. (1966). Beiträge zur Chemie des Bors, XLI. Über die Reaktion von Bortribromid mit Tris(dimethylamino)boran. Chemische Berichte, 99(3), 1049–1067. (Foundational text on amino-borane redistribution).

-

Nie, Y., Pritzkow, H., & Siebert, W. (2005).[4] Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 60(10), 1016–1019. (Specific data on pyrrolidino-borane reactivity).

-

Sigma-Aldrich. (n.d.). Boron Tribromide 1.0 M in Methylene Chloride. Product Specification and Safety Data Sheet.

-

Common Organic Chemistry. (2022).[1] Boron Tribromide (BBr3).[1][5][2][6][7] Reaction guides and physical properties.[8]

Sources

- 1. Boron Tribromide: A Reagent In Organic Synthesis | Borates Today [borates.today]

- 2. Boron Tribromide [commonorganicchemistry.com]

- 3. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: A Proposed Synthesis of Bromotripyrrolidinodiborane from Tris(pyrrolidino)borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diborane compounds, particularly those with unsymmetrical substitutions, are of increasing interest in synthetic chemistry due to their unique electronic and steric properties. They serve as versatile reagents in organic synthesis and have potential applications in materials science and drug development. The incorporation of amino groups, such as pyrrolidino moieties, can modulate the reactivity and solubility of the diborane core. This application note details a proposed synthesis of bromotripyrrolidinodiborane, a compound that combines the features of an aminoborane with the reactivity of a B-Br bond. The procedure is designed for researchers familiar with air- and moisture-sensitive techniques.

Proposed Reaction Mechanism

The formation of bromotripyrrolidinodiborane from tris(pyrrolidino)borane and boron tribromide is postulated to proceed through a series of ligand exchange and redistribution reactions. The strong Lewis acidity of boron tribromide is expected to facilitate the cleavage of a boron-nitrogen bond in the electron-rich tris(pyrrolidino)borane.

The proposed mechanism involves the following key steps:

-

Lewis Acid-Base Adduct Formation: The initial step is the formation of an adduct between the Lewis acidic boron tribromide and a Lewis basic nitrogen atom of a pyrrolidino group on tris(pyrrolidino)borane.

-

B-N Bond Cleavage: Subsequent cleavage of a B-N bond is anticipated, leading to the formation of a brominated aminoborane intermediate and a dibromopyrrolidinoborane species.

-

Redistribution and Dimerization: These reactive intermediates are then proposed to undergo a series of redistribution reactions, ultimately leading to the formation of the more thermodynamically stable bromotripyrrolidinodiborane. The precise nature of this step may be complex and could involve the formation and subsequent reaction of various transient species.

Caption: Proposed reaction mechanism for the formation of bromotripyrrolidinodiborane.

Experimental Protocol

CAUTION: Boron tribromide is a highly corrosive and moisture-sensitive liquid that reacts violently with water.[1] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Tris(pyrrolidino)borane | B(NC₄H₈)₃ | 235.18 | ≥97% | Commercially Available |

| Boron tribromide | BBr₃ | 250.52 | ≥99.9% | Commercially Available |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | Anhydrous | Commercially Available |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |

| Celite® | - | - | - | Commercially Available |

Procedure

-

Reaction Setup:

-

In a glovebox, add tris(pyrrolidino)borane (2.35 g, 10.0 mmol) to a 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Add 100 mL of anhydrous hexane to the flask to dissolve the tris(pyrrolidino)borane.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Addition of Boron Tribromide:

-

In a separate, dry vial inside the glovebox, prepare a solution of boron tribromide (0.83 g, 3.33 mmol) in 20 mL of anhydrous hexane.

-

Slowly add the boron tribromide solution to the stirred tris(pyrrolidino)borane solution at -78 °C over a period of 30 minutes using a syringe. A white precipitate may form upon addition.[2]

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The precipitate may redissolve to form a clear or slightly colored solution.

-

-

Workup and Purification:

-

Remove the solvent under reduced pressure to obtain a crude solid or oil.

-

In the glovebox, dissolve the crude product in a minimal amount of anhydrous dichloromethane and filter through a pad of Celite® to remove any insoluble byproducts.

-

Wash the Celite® pad with a small amount of anhydrous dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting product can be further purified by recrystallization from a hexane/dichloromethane solvent system at low temperature.

-

Caption: Experimental workflow for the synthesis of bromotripyrrolidinodiborane.

Characterization

The successful synthesis of bromotripyrrolidinodiborane should be confirmed by a combination of spectroscopic techniques.

-

¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boron compounds. The product is expected to show two distinct broad signals in the ¹¹B NMR spectrum, corresponding to the two different boron environments in the unsymmetrical diborane.[3] One signal would be in the region typical for a boron atom bonded to three nitrogen atoms, while the other would be shifted due to the presence of the bromine atom. The chemical shifts for tricoordinate boron-nitrogen compounds are typically found in the range of δ 20-40 ppm.[4]

-

¹H and ¹³C NMR Spectroscopy: These spectra will confirm the presence of the pyrrolidino groups. The signals for the methylene protons and carbons of the pyrrolidine rings are expected to be in their characteristic regions. Due to the unsymmetrical nature of the product, multiple sets of signals for the pyrrolidino groups may be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic B-N stretching frequencies, typically in the range of 1300-1500 cm⁻¹. The absence of significant O-H stretches will indicate the anhydrous nature of the product.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the target compound.

Safety and Handling

-

Boron Tribromide: Boron tribromide is extremely corrosive and toxic. It reacts violently with water, releasing hydrogen bromide gas.[1] It should be handled in a well-ventilated fume hood or glovebox.[5] All glassware must be thoroughly dried before use. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.

-

Tris(pyrrolidino)borane: While less hazardous than boron tribromide, tris(pyrrolidino)borane is still a reactive chemical and should be handled with care. Avoid inhalation and skin contact.

-

Solvents: Anhydrous hexane and dichloromethane are flammable and volatile. Handle them in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of bromotripyrrolidinodiborane. The methodology is based on sound chemical principles and analogous reactions reported in the literature. Researchers attempting this synthesis should have a strong background in handling air- and moisture-sensitive compounds and should adhere strictly to the safety precautions outlined. Successful synthesis and characterization of this novel diborane compound could open new avenues for its application in various fields of chemistry.

References

-

Synthesis and reactions of unsymmetrical diborane(4) 2. (a)... - ResearchGate. Available at: [Link]

-

11B NMR Chemical Shifts - SDSU Chemistry. Available at: [Link]

-

Cleavage of BN triple bonds by main group reagents - RSC Publishing. Available at: [Link]

-

Boron Tribromide - ResearchGate. Available at: [Link]

-

Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation - American Chemical Society. Available at: [Link]

-

Directed Synthesis and Chemistry of Unsymmetric Dicationic Diboranes and Their Use in Frustrated Lewis Pair‐like Chemistry - PubMed Central. Available at: [Link]

-

A theoretical study of the spectroscopic properties of B2H6 and of a series of BxHyz- species (x -... - ResearchGate. Available at: [Link]

-

Boron-Boron bonds - Chemistry Stack Exchange. Available at: [Link]

-

BBr3: Boron tribromide. Shock-sensitive alkali metals - YouTube. Available at: [Link]

-

Boron - Wikipedia. Available at: [Link]

-

Theoretical study on homolytic B–B cleavages of diboron(4) compounds - RSC Publishing. Available at: [Link]

-

Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins - Chemical Science (RSC Publishing). Available at: [Link]

-

Boron tribromide - Wikipedia. Available at: [Link]

-

Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC - NIH. Available at: [Link]

-

Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift - ResearchGate. Available at: [Link]

-

Bond Breaking and Bond Formation (General Chemistry) - YouTube. Available at: [Link]

-

An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - SciSpace. Available at: [Link]

-

Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids - PubMed. Available at: [Link]

-

11B NMR Spectroscopy - Institute of Chemistry Ceylon. Available at: [Link]

-

Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation - PMC - NIH. Available at: [Link]

-

10.4: Bond Breaking and Bond Formation - Chemistry LibreTexts. Available at: [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

-

Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation | ACS Omega - ACS Publications. Available at: [Link]

-

3,3'-dihydroxybiphenyl - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids | Request PDF - ResearchGate. Available at: [Link]

-

¹¹B NMR spectra indicating the formation of ADB and diborane with... - ResearchGate. Available at: [Link]

-

Bond Breaking and Bond Formation - Physical Processes - YouTube. Available at: [Link]

-

Novel Methods for the Cleavage of C-N Bonds - University of Bristol Research Portal. Available at: [Link]

-

(PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated - ResearchGate. Available at: [Link]

-

Diborane(4) – metal bonding: Between Hydrogen Bridges and Frustrated Oxidative Addition - The Royal Society of Chemistry. Available at: [Link]

Sources

Precision Synthesis of Hexagonal Boron Nitride (h-BN) on Copper via Low-Pressure Chemical Vapor Deposition (LPCVD)

[1][2]

Executive Summary & Application Context

Hexagonal Boron Nitride (h-BN), often termed "white graphene," is an atomically thin, wide-bandgap insulator (~5.9 eV).[1] While graphene is celebrated for conductivity, h-BN is the unsung hero of stability. For researchers in drug development and biosensing , h-BN offers a critical advantage: it is chemically inert, thermally stable, and atomically smooth. This makes it an ideal passivation layer for preventing bio-fouling on copper-based sensors or as a dielectric substrate that preserves the intrinsic mobility of carbon-based biosensors.

This protocol details the Low-Pressure Chemical Vapor Deposition (LPCVD) of h-BN on copper foil.[2][3] Unlike standard industrial coating methods, this workflow prioritizes atomic precision, utilizing Ammonia Borane as a safer, solid-state precursor compared to the toxic and unstable borazine.

Phase 1: Substrate Engineering (The Foundation)

Scientific Rationale: The surface morphology of the copper catalyst dictates the nucleation density of h-BN. Commercial copper foils possess rolling striations (ridges) that act as high-energy defect sites, leading to uncontrolled, polycrystalline growth. To achieve large-domain, single-crystal h-BN, we must planarize the substrate.

Methodology: We utilize Electrochemical Polishing (ECP) rather than mechanical polishing. ECP selectively dissolves surface asperities, reducing Root Mean Square (RMS) roughness from ~100 nm to <2 nm.

Protocol: Electrochemical Polishing

Reagents:

-

Phosphoric Acid (

, 85%) -

Optional High-Precision Additive: Polyethylene Glycol (PEG) or Ethylene Glycol (to increase viscosity and improve leveling).

Setup:

-

Cathode: Copper Plate (Larger surface area)

-

Power Supply: DC Voltage source

| Parameter | Standard Value | Mechanistic Note |

| Voltage | 1.8 V - 2.5 V | Operates in the "mass transport limited" plateau region where polishing occurs. |

| Electrolyte | Viscous layer forms on anode; peaks dissolve faster than valleys. | |

| Time | 5 - 10 mins | Excessive time causes pitting; insufficient time leaves rolling lines. |

| Post-Clean | DI Water + | Critical to remove phosphate residues that poison CVD catalysts. |

Phase 2: The Deposition Protocol (LPCVD)

Scientific Rationale:

We use Ammonia Borane (

Experimental Workflow Diagram

Figure 1: Schematic of the LPCVD workflow. Note the separation of the precursor heating zone (sublimation) and the reaction zone (crystallization).

Step-by-Step Deposition Procedure

-

Loading: Place the ECP-treated Copper foil into the center of the quartz tube (hot zone). Place Ammonia Borane powder (approx. 20-50 mg) in a crucible upstream (cold zone).

-

Purging: Evacuate system to base pressure (

Torr) and purge with Argon to remove -

Annealing (In-situ):

-

Ramp furnace to 1000°C under

flow (e.g., 10 sccm). -

Hold: 30-60 mins.

-

Purpose: Reduces surface oxides (

) and enlarges Cu grains to millimeter scale.

-

-

Growth Phase:

-

Maintain Furnace at 1000°C .

-

Heat Precursor Zone to 80-90°C using a heating belt.

-

Carrier Gas: Introduce Ar/H2 mix to transport precursor vapor.

-

Pressure:[2][3][1][5][6][7][8][9] Maintain ~5-10 Torr (Low Pressure regime promotes diffusion).

-

Duration: 15-45 mins (Controls thickness: Monolayer vs. Thin Film).

-

-

Cooling:

-

Fast Cooling (>50°C/min) is often preferred to quench the growth and prevent segregation of dissolved impurities, though slow cooling can reduce thermal stress wrinkles.

-

| Parameter | Setting | Impact on Quality |

| Furnace Temp | 1000 - 1050°C | Below 950°C results in amorphous BN; higher temps improve crystallinity. |

| Precursor Temp | 80 - 100°C | Controls flux. >100°C causes rapid, uncontrolled decomposition. |

| H2 Flow | 5 - 20 sccm | Etches amorphous domains, promoting triangular single crystals. |

Phase 3: Characterization & Validation (The Check)

A "self-validating" protocol requires specific metrics to confirm success. Do not assume coating presence; verify it.

Raman Spectroscopy (The Gold Standard)

This is the primary non-destructive test.

-

Target Peak:

phonon mode. -

FWHM (Full Width at Half Maximum):

-

High Quality: < 15 cm⁻¹ (Indicates low defect density).

-

Poor Quality: > 25 cm⁻¹ (Indicates nanocrystalline or amorphous structure).

-

-

Validation Logic: If peak is shifted < 1365 cm⁻¹, tensile strain is present. If > 1370 cm⁻¹, compressive strain (or substrate interaction) is significant.

Scanning Electron Microscopy (SEM)[5]

-

Low Voltage (1-5 kV): Required to see surface contrast on thin films.

-

Visual Check: Look for triangular domains .

-

Triangles: Indicate single-crystal nucleation (Success).

-

Irregular blobs: Indicate amorphous growth (Failure - usually temp too low).

-

Full Film: Triangles merge to form a continuous coating.

-

Oxidation Resistance Test (Functional Validation)

-

Protocol: Heat the coated Cu sample on a hotplate at 200°C in air for 5 minutes.

-

Result:

-

Uncoated Cu: Turns dark/red (Oxidizes).

-

h-BN Coated Cu: Remains bright orange/metallic.

-

Mechanism of Growth & Defect Logic

Figure 2: Growth logic and troubleshooting based on domain morphology. Triangular domains are the thermodynamic preference in Hydrogen-rich environments.

References

-

Song, L., et al. (2011). "Large Scale Growth and Characterization of Atomic Hexagonal Boron Nitride Layers." Nano Letters.

-

Tay, R. Y., et al. (2017). "Electrochemically Prepared Polycrystalline Copper Surface for the Growth of Hexagonal Boron Nitride." Crystal Growth & Design. [5]

-

Sutorius, A., et al. (2024).[7] "Understanding vapor phase growth of hexagonal boron nitride." RSC Advances.

-

Galbiati, M., et al. (2017). "Corrosion resistance of monolayer hexagonal boron nitride on copper." PubMed / NIH.

-

Gorbachev, R. V., et al. (2011).[3] "Hunting for Monolayer Boron Nitride: Optical and Raman Signatures." arXiv.

Sources

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. liugroup.pku.edu.cn [liugroup.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Large Area Few-Layer Hexagonal Boron Nitride as a Raman Enhancement Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding vapor phase growth of hexagonal boron nitride - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02624A [pubs.rsc.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Precision Boron Doping of Silicon Oxide Using Tris(pyrrolidino)borane

This Application Note is structured to guide process engineers and researchers through the evaluation and implementation of Tris(pyrrolidino)borane (TPB) as a boron precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Unlike the more common Tris(dimethylamino)borane (TDMAB), TPB offers distinct physicochemical advantages—specifically enhanced thermal stability and reduced vapor pressure—making it ideal for high-aspect-ratio trench filling and precise doping profiles where precursor decomposition must be minimized.

Executive Summary

Doping silicon oxide films with boron to create Borosilicate Glass (BSG) is a critical process in semiconductor manufacturing, used primarily for shallow trench isolation (STI), pre-metal dielectric (PMD) planarization, and as a solid-state diffusion source for p-type doping (e.g., in FinFET or 3D NAND structures).

While Tris(dimethylamino)borane (TDMAB) is the industry standard, it suffers from limited thermal stability, leading to parasitic CVD-like growth at higher temperatures. Tris(pyrrolidino)borane (TPB) , featuring three cyclic pyrrolidine ligands, offers a more thermally robust alternative. This guide details the protocol for using TPB to achieve highly conformal, uniform boron doping in SiO₂ matrices.

Chemical Profile & Properties

TPB is a sterically hindered, low-volatility liquid precursor. Its cyclic amine ligands provide greater resistance to thermal decomposition compared to the acyclic dimethylamines in TDMAB.

Table 1: Physicochemical Properties of TPB vs. TDMAB

| Property | Tris(pyrrolidino)borane (TPB) | Tris(dimethylamino)borane (TDMAB) | Impact on Process |

| CAS Number | 4426-24-8 | 4375-83-1 | Verification |

| Formula | B(NC₄H₈)₃ | B(N(CH₃)₂)₃ | Carbon content analysis |

| Molecular Weight | 221.15 g/mol | 143.04 g/mol | Mass transport kinetics |

| Physical State | Viscous Liquid / Low-melting Solid | Liquid | Delivery method |

| Boiling Point | >200°C (Distills @ ~130°C/1mmHg) | 147°C | TPB requires heated delivery |

| Thermal Stability | High (>300°C onset) | Moderate (<250°C onset) | Wider ALD window for TPB |

| Reactivity | High (Lewis Base) | High (Lewis Base) | Fast nucleation |

Technical Insight: The pyrrolidine ring reduces the precursor's vapor pressure significantly. Unlike TDMAB, which can often be delivered at room temperature, TPB requires a heated bubbler (60°C–80°C) to generate sufficient vapor pressure for ALD.

Mechanism of Action: Ligand Exchange

The deposition of Boron-doped SiO₂ (BSG) using TPB typically follows a nanolaminate or co-dosing approach with a Silicon precursor (e.g., BDEAS or HCDS) and an oxidant (Ozone or O₂ Plasma).

Surface Chemistry

-

Chemisorption: The TPB molecule adsorbs onto surface hydroxyl (-OH) groups.

-

Ligand Exchange: The boron center bonds to oxygen, releasing pyrrolidine (HNC₄H₈) as a volatile byproduct.

-

Steric Hindrance: The bulky pyrrolidine rings prevent "double-stacking" of boron atoms, ensuring a self-limiting monolayer (ALD mode).

-

Oxidation: An ozone pulse removes the remaining organic ligands, creating B-O-Si or B-O-B bridges.

Pathway Diagram

The following diagram illustrates the precursor delivery and reaction pathway logic.

Figure 1: Logic flow for TPB delivery and surface reaction mechanism in ALD.

Experimental Protocol: BSG Deposition

Objective: Deposit a 5% Boron-doped SiO₂ film (50nm) on a 300mm Si wafer. Method: Plasma-Enhanced ALD (PEALD) or Thermal ALD.

Hardware Setup[1]

-

Precursor: Tris(pyrrolidino)borane (99.9% purity).

-

Source Container: Stainless steel ampoule, heated to 75°C .

-

Delivery Lines: Heated to 90°C (to prevent condensation).

-

Silicon Precursor: BDEAS (Bis(diethylamino)silane) or SAM.24.

-

Oxidant: Ozone (O₃), concentration >180 g/Nm³.

Deposition Recipe (Super-Cycle Approach)

To control doping concentration, use a "Super-Cycle" ratio of Si:B cycles. A 10:1 ratio typically yields low doping (~2-4%), while 5:1 yields moderate doping (~8-10%).

Step-by-Step Cycle:

-

Substrate Stabilization: Heat wafer to 300°C (Range: 250–350°C).

-

Si-Cycle (Repeat X times):

-

Pulse Si-Precursor (1.0s).

-

Purge N₂ (2.0s).

-

Pulse Ozone (2.0s).

-

Purge N₂ (2.0s).

-

-

B-Cycle (TPB Doping - Repeat Y times):

-

Pulse TPB: 2.0s – 4.0s.

-

Note: Longer pulse required than TDMAB due to lower vapor pressure and steric bulk.

-

-

Purge N₂: 5.0s.

-